Spirolucidine - 89647-79-0

Spirolucidine

Catalog Number: EVT-1542796
CAS Number: 89647-79-0
Molecular Formula: C30H49N3O2
Molecular Weight: 483.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spirolucidine is an azaspiro compound, a decahydroquinoline alkaloid and a member of piperidines.
Source

Spirolucidine was first isolated from the marine sponge Leucetta sp., where it was identified alongside other alkaloids. The sponge's unique environment contributes to the diverse chemical structures found in its extracts, making it a valuable source for natural product chemistry and pharmacological research.

Classification

Spirolucidine belongs to the class of compounds known as alkaloids, which are characterized by their basic nitrogen atoms and often exhibit significant pharmacological effects. Alkaloids are typically derived from plant or animal sources and are known for their diverse range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of spirolucidine has been a subject of extensive research, primarily due to its complex structure. Various synthetic strategies have been explored:

  1. Asymmetric Synthesis: Researchers have utilized chiral N-acylpyridinium salt chemistry to prepare key ring fragments (ABC and EF rings) necessary for constructing the spirolucidine framework .
  2. Model Studies: Initial model studies focused on creating the spirocyclic core through photochemical reactions. For example, a diene was photolyzed to yield a [2 + 2] photoadduct with the desired stereochemistry .
  3. Biomimetic Approaches: Some synthetic routes have employed biomimetic strategies starting from readily available amino acids like L-tyrosine, facilitating the construction of the spirocyclic center through oxidation reactions .

Technical Details

The synthetic pathways often involve multiple steps, including functional group transformations, stereochemical control, and the formation of complex ring systems. The use of advanced techniques such as hypervalent iodine-mediated oxidation has been pivotal in achieving specific structural features.

Molecular Structure Analysis

Structure

The molecular structure of spirolucidine is characterized by a spirocyclic arrangement that includes multiple fused rings. This unique configuration is responsible for its biological activity and interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₂₃N
  • Molecular Weight: 255.38 g/mol
  • Structural Features: The compound features a bicyclic framework with nitrogen-containing groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Spirolucidine undergoes various chemical reactions that are critical for its synthesis and potential modifications:

  1. Photochemical Reactions: The initial formation of the spirocyclic core often involves photochemical methods that facilitate the construction of carbon-carbon bonds under UV light.
  2. Oxidation Reactions: Key steps in its synthesis include oxidation processes that introduce functional groups necessary for biological activity.
  3. Functional Group Transformations: These transformations allow for modifications that can enhance or alter the compound's biological properties.

Technical Details

The reactions employed in the synthesis are meticulously controlled to ensure high yields and selectivity towards the desired stereoisomers, which are crucial for biological efficacy.

Mechanism of Action

Process

The mechanism of action of spirolucidine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors within microbial cells. The presence of nitrogen atoms in its structure likely plays a significant role in binding interactions.

Data

Research indicates that spirolucidine exhibits antimicrobial activity, suggesting that it may disrupt cellular processes in target organisms through inhibition or modulation of enzymatic functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Spirolucidine is typically a solid compound at room temperature.
  • Solubility: It is soluble in organic solvents like methanol and dichloromethane but may have limited solubility in water due to its hydrophobic regions.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature.
  • Reactivity: Spirolucidine can participate in various chemical reactions typical of alkaloids, including electrophilic substitutions and nucleophilic attacks due to its functional groups.
Applications

Scientific Uses

Spirolucidine has potential applications in several fields:

  1. Pharmaceutical Research: Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents.
  2. Natural Product Chemistry: As a complex natural product, it serves as a model for studying synthetic methodologies and structure-activity relationships.
  3. Biological Studies: Research into its mechanism of action can provide insights into novel therapeutic pathways for treating infections or other diseases.
Introduction to Spironolactone in Academic Research

Historical Context and Discovery of Spironolactone

The genesis of spironolactone is inextricably linked to mid-20th-century endocrinology breakthroughs. Following the isolation and characterization of aldosterone ("electrocortin") by Simpson and Tait in 1953 [1] [6], researchers intensified efforts to identify compounds capable of countering its sodium-retaining effects. In 1957, Kagawa and colleagues at Searle & Co. systematically screened synthetic steroids, discovering that 17-spirolactone derivatives exhibited potent aldosterone-blocking activity in adrenalectomized rats. Critically, these compounds showed no intrinsic mineralocorticoid activity when administered alone [1] [6]. Compound SC-9420 (later named spironolactone) emerged as the most potent candidate due to its 7α-acetylthio substitution, enabling oral bioavailability and sustained receptor antagonism [6] [7].

Jerome Conn’s 1955 description of primary aldosteronism provided the first clinical testing ground. Spironolactone became pivotal for preoperative management of adrenal adenomas and long-term therapy for bilateral adrenal hyperplasia [1] [6]. By 1960, the FDA approved spironolactone, cementing its role in hypertension and edema. The subsequent 45-year gap until eplerenone’s approval underscored both the pharmacological challenges in refining MR selectivity and the enduring scientific value of spironolactone as a research tool [8].

Table 1: Key Historical Milestones in Spironolactone Research

YearMilestoneSignificance
1953Isolation of aldosterone by Simpson and TaitIdentified target for antagonism
1957Synthesis of 17-spirolactones by Kagawa et al.Discovery of SC-9420 (spironolactone) as a selective aldosterone blocker
1959First clinical use in primary aldosteronismEstablished role in controlling hypertension and kaliemia
1985Identification of mineralocorticoid receptors (MR) in human mononuclear leukocytesRevealed non-renal targets for spironolactone, implicating immune modulation [1] [6]
1999RALES trial publicationDemonstrated 30% mortality reduction in severe heart failure, renewing research interest [2]

Chemical Structure and Pharmacological Classification

Spironolactone (C₂₄H₃₂O₄S) belongs to the 17-spirolactone steroid class, characterized by a γ-lactone ring at C17 and a critical 7α-acetylthio moiety enabling covalent interactions with the mineralocorticoid receptor (MR). Its core structure derives from pregn-4-ene-21-carboxylic acid with modifications conferring antagonist properties:

  • 3-oxo group enhancing steroid backbone rigidity
  • Δ⁴ unsaturation between C4-C5
  • 7α-acetylthio (-SC(O)CH₃) group enabling irreversible MR binding [3] [4] [9]

Spironolactone is a prodrug metabolized primarily to bioactive derivatives:

  • 7α-thiomethylspironolactone (TMS): Primary metabolite (t₁/₂=13.8 hr)
  • 6β-hydroxy-7α-thiomethylspirolactone (HTMS): (t₁/₂=15.0 hr)
  • Canrenone: Sulfur-free metabolite with weaker MR affinity (t₁/₂=16.5 hr) [4] [10]

Table 2: Key Metabolites of Spironolactone and Pharmacokinetic Parameters

MetaboliteChemical ModificationHalf-life (hr)Relative MR AntagonismProtein Binding
Spironolactone (parent)7α-acetylthio group1.4High88%
7α-thiomethylspironolactone (TMS)Methylation at sulfur13.8High>90%
CanrenoneDethioacetylation16.5Moderate99.2%
6β-OH-TMSHydroxylation at C615.0Moderate>90%

Stereochemistry dictates receptor interactions: The 7α-thio group sterically hinders aldosterone’s binding to the MR ligand pocket, while the C17 lactone prevents helix-12 repositioning required for coactivator recruitment. This induces an antagonistic conformation [4] [8]. Pharmacologically, spironolactone is classified as:

  • Non-selective MRA: High affinity for MR (Kd ≈ 0.5-1 nM)
  • Multitarget steroid modulator: Binds androgen (AR), progesterone (PR), and glucocorticoid receptors (GR) at therapeutic doses, with canrenone showing reduced off-target effects [3] [8].

Key Academic Debates on Mineralocorticoid Receptor Antagonism

Selectivity vs. Polypharmacology

A central debate concerns whether spironolactone’s clinical benefits derive solely from MR blockade or involve ancillary receptor modulation. While eplerenone (developed in 2002) exhibits 500-fold higher MR selectivity, spironolactone’s affinity for AR (Kd ≈ 75 nM) and PR contributes to its effects:

  • Anti-androgenic effects: Beneficial in polycystic ovary syndrome (PCOS) and acne via sebocyte AR blockade [3] [6]
  • Progestogenic activity: May contribute to gynecomastia but also augments blood pressure control in resistant hypertension [8]

Critically, spironolactone’s metabolites exhibit varying receptor profiles: TMS retains potent anti-androgen activity, whereas canrenone primarily acts on MR. This pharmacokinetic complexity complicates mechanistic interpretations [4] [8].

Tissue-Specific Antagonism and Non-Genomic Effects

Debates persist regarding spironolactone’s efficacy in different tissues. While renal MR blockade explains its potassium-sparing effects, extrarenal actions are increasingly recognized:

  • Cardiac fibrosis reduction: MR blockade in cardiac fibroblasts inhibits collagen synthesis independent of blood pressure changes [5]
  • Vascular inflammation: Spironolactone suppresses aldosterone-induced expression of PAI-1 and p22phox in monocytes, attenuating oxidative stress and endothelial dysfunction [1] [6]
  • Non-genomic signaling: Aldosterone rapidly activates intracellular kinases (e.g., Src, EGFR) within minutes. Spironolactone inhibits these pathways in vascular smooth muscle cells, though whether this occurs via MR or off-target effects remains contested [6] [10]

Inflammation, Autoimmunity, and Novel Indications

Seminal work by Armanini et al. (1985) demonstrated MR expression in human mononuclear leukocytes, unveiling spironolactone’s immunomodulatory potential. Subsequent research ignited debates on its role in inflammation:

  • Th17 polarization: Aldosterone promotes CD4+ T-cell differentiation into pro-inflammatory Th17 cells, reversible by spironolactone in murine models of autoimmune arthritis [6]
  • Autoimmune thyroiditis: Clinical evidence shows reduced thyroid autoantibodies in primary aldosteronism patients after adrenalectomy or spironolactone, implicating aldosterone in B-cell activation [6]
  • Cognitive effects: Preclinical data suggest MR blockade improves hippocampal-dependent memory under stress, though human studies show mixed results on executive function [10]

The emergence of non-steroidal MRAs (e.g., finerenone) reignited debates on therapeutic superiority. Finerenone exhibits balanced tissue distribution (heart/kidney ratio ≈1 vs. spironolactone’s 0.3), potentially enhancing cardiorenal protection without sex-hormone effects. However, spironolactone’s immunomodulatory actions remain incompletely replicated by newer agents [5].

Table 3: Spironolactone vs. Next-Generation Mineralocorticoid Receptor Antagonists

PropertySpironolactoneEplerenoneFinerenone
Receptor SelectivityMR, AR, PRMR (10-fold selective)MR (highly selective)
Tissue DistributionKidney > HeartKidney ≈ HeartHeart ≈ Kidney
Anti-inflammatory ActionStrong (PAI-1/p22phox ↓)ModerateStrong (NLRP3 inhibition)
Anti-fibrotic EvidenceRobust (RALES trial)Moderate (EMPHASIS-HF)High (FIDELIO-HF)
ImmunomodulationTh17/IL-17 suppressionLimited dataUnknown

Heart Failure with Preserved Ejection Fraction (HFpEF) Controversy

Spironolactone’s efficacy in HFpEF remains contentious. While the TOPCAT trial showed reduced heart failure hospitalizations in American cohorts (but not Russian), post-hoc analysis revealed benefits only in patients with elevated natriuretic peptides. Proposed mechanisms include:

  • Myocardial fibrosis reduction: MR blockade decreases collagen cross-linking and extracellular volume
  • Ventricular-vascular uncoupling: Improved arterial compliance and diastolic function [5]

Critics argue these effects may reflect blood pressure reduction rather than specific MR antagonism. Ongoing trials with non-steroidal MRAs aim to resolve this debate [5] [8].

Properties

CAS Number

89647-79-0

Product Name

Spirolucidine

IUPAC Name

(1R,4S,6R,6'R,8S,9R,11S)-6'-[[(4aR,5R,7S,8aS)-1-acetyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl]methyl]-3,6-dimethylspiro[3-azatricyclo[6.2.2.04,9]dodecane-11,2'-piperidine]-3'-one

Molecular Formula

C30H49N3O2

Molecular Weight

483.7 g/mol

InChI

InChI=1S/C30H49N3O2/c1-18-10-21(25-6-5-9-33(20(3)34)28(25)13-18)14-24-7-8-29(35)30(31-24)16-22-11-19(2)12-27-26(22)15-23(30)17-32(27)4/h18-19,21-28,31H,5-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26+,27-,28-,30-/m0/s1

InChI Key

DOAGKNAZGHOTJU-PALKDTOHSA-N

SMILES

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C

Synonyms

spirolucidine

Canonical SMILES

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2C[C@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)C(=O)CC[C@@H](N3)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.